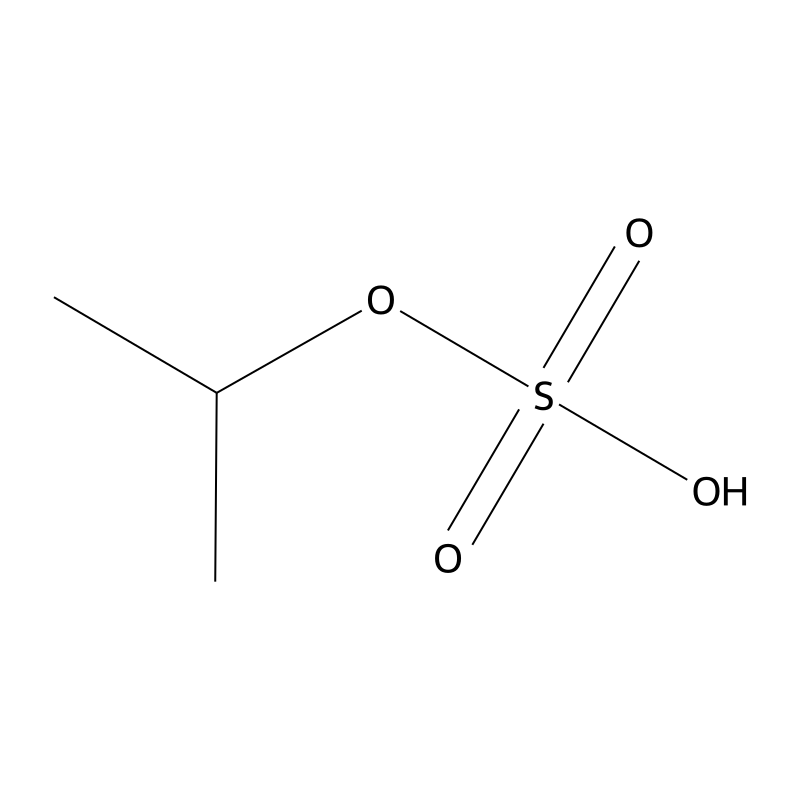Isopropyl hydrogen sulphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isopropyl Hydrogen Sulphate
Isopropyl Alcohol
Isopropyl alcohol, which is related to Isopropyl hydrogen sulphate, has a wide range of applications :
Solvent for Coatings, Paints, and Inks: Isopropyl alcohol is often used as a solvent in various industries . It helps in the production of coatings, paints, and inks .
Disinfectant: It is used as a disinfectant for wounds and surfaces . It’s a common ingredient in antiseptics .
Hand Sanitizers and Detergents: Isopropyl alcohol is a key component in personal care products like hand sanitizers and deodorants .
Chemical Reactions: Isopropyl alcohol is often used as both solvent and hydride source in the Meerwein-Ponndorf-Verley reduction and other transfer hydrogenation reactions . It may be converted to 2-bromopropane using phosphorus tribromide, or dehydrated to propene by heating with sulfuric acid .
Isopropyl hydrogen sulphate, with the chemical formula , is an organosulfur compound that features a sulfonate group attached to an isopropyl group. This compound contains a total of 16 atoms: 8 hydrogen atoms, 3 carbon atoms, 4 oxygen atoms, and 1 sulfur atom. It is characterized by its molecular weight of approximately 140.16 g/mol. The structural representation indicates the presence of both hydroxyl and sulfonic acid functionalities, which are critical for its chemical reactivity and potential applications in various fields .
There is no current information available on the specific mechanism of action of isopropyl hydrogen sulphate.
Isopropyl hydrogen sulphate can be synthesized through several methods:
- Direct Alkylation: Propylene reacts with concentrated sulfuric acid, leading to the formation of isopropyl hydrogen sulphate.
- Hydrolysis: The compound can be produced from the hydrolysis of isopropyl sulfate under controlled conditions.
- Alternative Routes: Other synthetic routes may involve the use of sulfur trioxide or chlorosulfonic acid as intermediates to introduce the sulfonate functionality onto the isopropyl group .
Interaction studies involving isopropyl hydrogen sulphate primarily focus on its reactivity with nucleophiles and electrophiles. The sulfonate group makes it a good leaving group in substitution reactions, allowing it to interact with amines and alcohols to form sulfonamides or esters. Additionally, studies on its hydrolysis reveal insights into its stability and reactivity under different pH conditions, which can influence its behavior in biological systems and industrial applications .
Isopropyl hydrogen sulphate shares similarities with several other organosulfur compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl hydrogen sulfate | Less sterically hindered than isopropyl variant | |
| Butyl hydrogen sulfate | Larger alkyl group provides different reactivity | |
| Methyl hydrogen sulfate | Smaller size leads to different solubility properties | |
| Tert-Butyl hydrogen sulfate | Highly branched structure affects stability |
Isopropyl hydrogen sulphate's unique branched structure contributes to its distinct reactivity profile compared to its linear or less branched counterparts. This structural characteristic influences its applications in organic synthesis and industrial processes .








